molecular formula C11H22N2O4 B12061897 Boc-L-alanine (2S)-2-hydroxylpropylamide

Boc-L-alanine (2S)-2-hydroxylpropylamide

Cat. No.: B12061897
M. Wt: 246.30 g/mol
InChI Key: QBYGMGDPOWAXSC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-alanine (2S)-2-hydroxylpropylamide is a derivative of L-alanine, an amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-alanine (2S)-2-hydroxylpropylamide typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Boc-L-alanine (2S)-2-hydroxylpropylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-L-alanine (2S)-2-hydroxylpropylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-L-alanine (2S)-2-hydroxylpropylamide involves the protection of the amino group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O4/c1-7(14)6-12-9(15)8(2)13-10(16)17-11(3,4)5/h7-8,14H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-,8-/m0/s1

InChI Key

QBYGMGDPOWAXSC-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](CNC(=O)[C@H](C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(CNC(=O)C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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